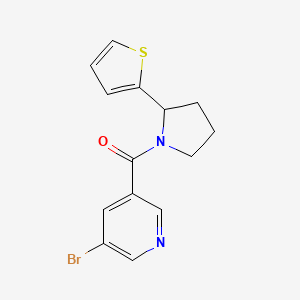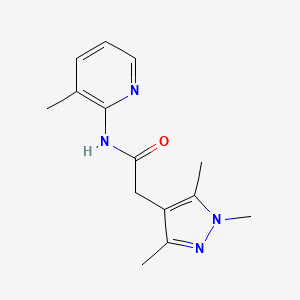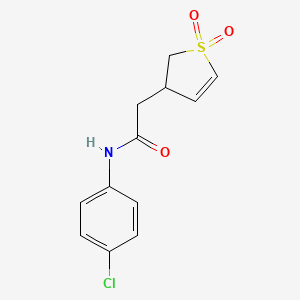
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone, also known as BPTM, is a chemical compound that has been extensively researched for its potential use in the development of new drugs. BPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone acts as an inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction is critical for the activation of STAT3, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this interaction, (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone can prevent the activation of STAT3 and its downstream signaling pathways.
Biochemical and Physiological Effects
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its specificity for the JAK2-STAT3 pathway, which makes it a valuable tool for studying the role of this pathway in various biological systems. However, one limitation of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of more potent analogs of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone that can be used in experimental settings. Another direction is the investigation of the potential use of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone and its effects on various biological systems.
Synthesemethoden
The synthesis of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromopyridin-3-amine and 2-thiophene-2-carboxylic acid followed by the addition of N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The resulting product is then deprotected to obtain (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential use in the development of new drugs. It has been found to have a wide range of effects on various biological systems, including the nervous system, immune system, and cardiovascular system. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have potential anti-cancer properties.
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-7-10(8-16-9-11)14(18)17-5-1-3-12(17)13-4-2-6-19-13/h2,4,6-9,12H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGLUBBDOJPTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)


![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)


![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)